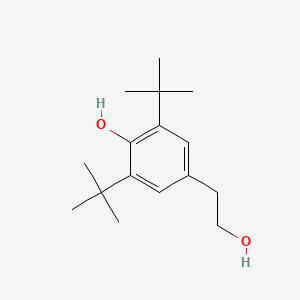![molecular formula C21H17FN4OS B5708100 3-({[4-(4-FLUOROBENZOYL)PHENYL]METHYL}SULFANYL)-5,7-DIMETHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE](/img/structure/B5708100.png)
3-({[4-(4-FLUOROBENZOYL)PHENYL]METHYL}SULFANYL)-5,7-DIMETHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({[4-(4-FLUOROBENZOYL)PHENYL]METHYL}SULFANYL)-5,7-DIMETHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE is a complex heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, along with a fluorobenzoyl phenylmethyl sulfanyl group. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[4-(4-FLUOROBENZOYL)PHENYL]METHYL}SULFANYL)-5,7-DIMETHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are carefully selected to ensure efficient synthesis while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
3-({[4-(4-FLUOROBENZOYL)PHENYL]METHYL}SULFANYL)-5,7-DIMETHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the fluorobenzoyl group to a fluorobenzyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the triazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
3-({[4-(4-FLUOROBENZOYL)PHENYL]METHYL}SULFANYL)-5,7-DIMETHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-({[4-(4-FLUOROBENZOYL)PHENYL]METHYL}SULFANYL)-5,7-DIMETHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE involves its interaction with specific molecular targets. The triazole and pyrimidine rings can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. This compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent.
Voriconazole: Another triazole antifungal with a similar structure.
Trazodone: An antidepressant containing a triazole ring.
Uniqueness
3-({[4-(4-FLUOROBENZOYL)PHENYL]METHYL}SULFANYL)-5,7-DIMETHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
[4-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanylmethyl]phenyl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4OS/c1-13-11-14(2)26-20(23-13)24-25-21(26)28-12-15-3-5-16(6-4-15)19(27)17-7-9-18(22)10-8-17/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYDLLDSNDYQSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)SCC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
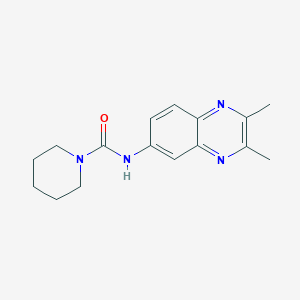
![N-[3,5-bis(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B5708041.png)
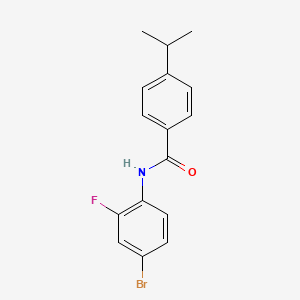
![1-[3-(4-chlorophenoxy)benzyl]piperidine](/img/structure/B5708063.png)
![2-[benzyl(propyl)amino]ethanol](/img/structure/B5708070.png)
![methyl 4-[2-(phenylsulfanyl)acetamido]benzoate](/img/structure/B5708072.png)
![1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-[(E)-prop-1-enyl]benzene](/img/structure/B5708074.png)
![2-[4-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenoxy]acetic acid](/img/structure/B5708090.png)
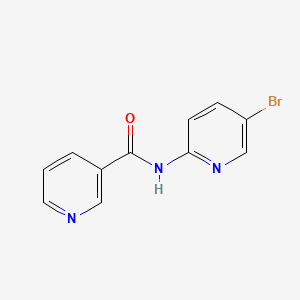
![benzaldehyde [5-(4-methoxybenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5708105.png)
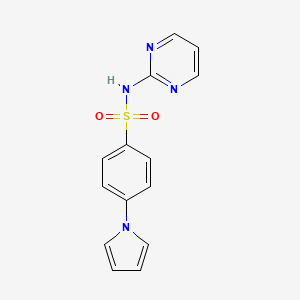
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5708120.png)
![(2E)-3-(3-nitrophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B5708124.png)
